Orellanine

Vue d'ensemble

Description

. Ce composé est hautement toxique et est connu pour provoquer des dommages rénaux graves, conduisant souvent à une insuffisance rénale. L'orellanine a été isolée pour la première fois en 1962 par Stanisław Grzymala .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Orellanine, a nephrotoxic toxin produced by some mushroom species of the Cortinarius genus , specifically targets renal clear cell carcinoma (ccRCC) cells . These cells emanate from proximal tubular cells, which are the primary targets of this compound .

Mode of Action

This compound interacts with its targets by inducing dose-dependent cell death . It has been found to inhibit the synthesis of biomolecules such as proteins, RNA, and DNA . Additionally, this compound promotes non-competitive inhibition of several enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase .

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the production of adenosine triphosphatase , a crucial enzyme involved in energy transfer within cells. This interference disrupts cellular metabolism, leading to decreased protein synthesis . The disruption of these biochemical pathways results in the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

It is known that the onset of symptoms is typically delayed for 1–2 weeks after ingestion , indicating that this compound may have a slow absorption rate and prolonged systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as renal damage . This damage is characterized by severe interstitial nephritis, acute focal tubular damage, and interstitial fibrosis . In the context of ccRCC, this compound’s action results in significant tumor mass reduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the habitats of the Cortinarius species, which produce this compound, are unevenly distributed in Europe and North America . This geographical distribution may affect the exposure and subsequent action of this compound.

Analyse Biochimique

Biochemical Properties

Orellanine plays a significant role in biochemical reactions by inhibiting the synthesis of essential biomolecules such as proteins, RNA, and DNA . It interacts with several enzymes, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, through non-competitive inhibition . Additionally, this compound interferes with the production of adenosine triphosphatase, disrupting cellular energy metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets kidney cells, leading to nephrotoxicity . The compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism . In renal cells, this compound causes apoptosis and necrosis, leading to acute kidney injury .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage . This compound inhibits the synthesis of proteins, RNA, and DNA, and promotes non-competitive inhibition of enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase . These interactions disrupt normal cellular functions and lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time, with a characteristic delay in the onset of symptoms . The compound is stable under standard conditions but can degrade over time, affecting its potency . Long-term exposure to this compound in vitro and in vivo studies has shown persistent nephrotoxic effects, with irreversible kidney damage in severe cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound causes mild renal impairment, while higher doses lead to severe nephrotoxicity and acute kidney injury . The lethal dose (LD50) of this compound in mice is reported to be between 12 to 20 mg per kg body weight . High doses of this compound can cause systemic toxicity, affecting other organs such as the liver and spleen .

Metabolic Pathways

This compound is involved in metabolic pathways that generate reactive oxygen species, leading to oxidative stress . The compound interacts with enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, disrupting normal metabolic processes . These interactions result in decreased protein synthesis, altered metabolic flux, and impaired cellular metabolism .

Transport and Distribution

This compound is selectively transported and distributed within kidney cells, particularly targeting proximal tubular epithelial cells . The compound’s selective toxicity is attributed to its ability to accumulate in renal tissues, leading to localized nephrotoxicity . This compound’s distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Within cells, this compound localizes primarily in the mitochondria and cytoplasm . The compound’s subcellular localization is crucial for its toxic effects, as it disrupts mitochondrial function and induces oxidative stress . This compound’s ability to generate reactive oxygen species within mitochondria leads to mitochondrial dysfunction and cell death .

Méthodes De Préparation

La synthèse de l'orellanine a été rapportée pour la première fois en 1985 par Dehmlow et Schulz, impliquant un processus en dix étapes à partir de la 3-aminopyridine . L'année suivante, Tiecco et al. ont rapporté une synthèse totale en neuf étapes à partir de la 3-hydroxypyridine . Les voies synthétiques impliquent généralement la bromation de la 3-hydroxypyridine, suivie d'une série de réactions comprenant l'oxydation et la cyclisation pour former la structure de la bipyridine .

Les méthodes de production industrielle de l'this compound ne sont pas bien documentées, probablement en raison de sa forte toxicité et de ses applications commerciales limitées. La plupart des recherches se concentrent sur la synthèse à l'échelle du laboratoire pour des études scientifiques.

Analyse Des Réactions Chimiques

L'orellanine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des espèces réactives de l'oxygène, contribuant à ses effets toxiques.

Substitution : Les groupes hydroxyle de l'this compound peuvent participer à des réactions de substitution dans des conditions spécifiques.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires réactifs qui contribuent à la toxicité du composé.

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Industrie : En raison de sa forte toxicité, l'this compound a des applications industrielles limitées.

5. Mécanisme d'action

L'this compound exerce ses effets toxiques principalement par la génération d'espèces réactives de l'oxygène, conduisant à un stress oxydatif et à des dommages cellulaires . Elle inhibe la synthèse de biomolécules telles que les protéines, l'ARN et l'ADN, et inhibe de manière non compétitive plusieurs enzymes, notamment la phosphatase alcaline, la γ-glutamyltransférase et la leucyl aminopeptidase . De plus, l'this compound interfère avec la production d'adénosine triphosphatase, perturbant le métabolisme énergétique cellulaire .

Comparaison Avec Des Composés Similaires

L'orellanine est structurellement similaire aux herbicides bipyridiniques tels que le paraquat et le diquat . Comme l'this compound, ces composés sont toxiques pour les plantes et les animaux, provoquant un stress oxydatif et des dommages cellulaires. L'this compound est unique par sa forte sélectivité pour les cellules rénales, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse ciblée .

Les composés similaires comprennent :

Propriétés

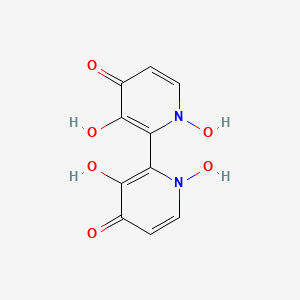

IUPAC Name |

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRNMEQUBVRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37338-80-0 | |

| Record name | 37338-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORELLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orellanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.